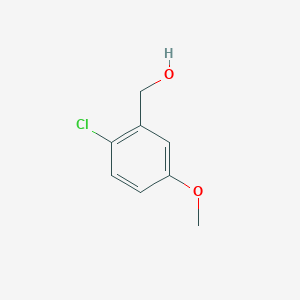

(2-Chloro-5-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJPVLAIROZFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623062 | |

| Record name | (2-Chloro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-66-8 | |

| Record name | (2-Chloro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-5-methoxyphenyl)methanol

CAS Number: 101252-66-8

This guide provides a comprehensive technical overview of (2-Chloro-5-methoxyphenyl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, safety and handling protocols, synthesis methodologies, and its role as a valuable building block in the synthesis of bioactive molecules.

Core Chemical Identity and Properties

This compound, a substituted benzyl alcohol, is a solid at room temperature.[1] Its core structure features a benzene ring substituted with a chloro group, a methoxy group, and a hydroxymethyl group. This unique arrangement of functional groups imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 101252-66-8 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | [1] |

| SMILES | COC1=CC(CO)=C(C=C1)Cl | [1] |

Note: Detailed experimental data on melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as needed for their specific applications.

Safety and Handling: A Self-Validating System

As with any chemical reagent, adherence to strict safety protocols is paramount when handling this compound. The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed and causes serious eye irritation.[1]

Table 2: GHS Hazard Information for this compound

| Hazard | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 | Harmful if swallowed.[1] |

| H319 | Causes serious eye irritation.[1] | |

| Precautionary Statements | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

A self-validating safety system for handling this compound involves the following key pillars:

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

-

Storage: Store in a cool, dry place away from incompatible materials. The compound is classified under Storage Class 11: Combustible Solids.[1]

-

Spill and Waste Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.

Synthesis Methodologies: From Precursors to Product

This compound is typically synthesized through the reduction of the corresponding aldehyde or carboxylic acid. The choice of starting material and reducing agent can be tailored based on availability, cost, and desired scale.

Synthetic Pathway Overview

The primary retrosynthetic disconnections for this compound lead back to two commercially available precursors: 2-chloro-5-methoxybenzaldehyde and 2-chloro-5-methoxybenzoic acid.

Caption: Synthetic routes to this compound.

Experimental Protocol: Reduction of 2-chloro-5-methoxybenzaldehyde

This protocol outlines a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reduction and minimize side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Justification of Experimental Choices:

-

Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like esters or carboxylic acids. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.

-

Methanol/Ethanol as Solvent: These protic solvents are suitable for NaBH₄ reductions and help to protonate the intermediate alkoxide to form the final alcohol product.

-

Ice-Bath Cooling: Essential for controlling the reaction's exothermicity, which prevents the formation of byproducts and ensures a higher yield of the desired product.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-5-methoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules. The presence of both a halogen (chlorine) and an electron-donating group (methoxy) on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural analogues and derivatives are key components in the synthesis of various therapeutic agents. For instance, related chloromethoxy-substituted aromatic compounds are utilized as building blocks in the development of pharmaceuticals and agrochemicals.[2]

The strategic placement of chloro and methoxy groups can impact:

-

Metabolic Stability: The chloro group can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: The methoxy group can act as a hydrogen bond acceptor, enhancing the interaction of the molecule with its biological target.

-

Lipophilicity: The combination of these groups allows for fine-tuning of the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

A notable example of a related structure's application is in the synthesis of nematocidal sulfonamides, where 2-chloro-5-methoxybenzenesulfonamide is a key intermediate.[3] This highlights the importance of the 2-chloro-5-methoxyphenyl scaffold in the development of bioactive compounds.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-methoxybenzyl Alcohol

Introduction

2-Chloro-5-methoxybenzyl alcohol, a substituted aromatic alcohol, serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern—a chlorine atom and a methoxy group on the benzene ring—imparts distinct physical and chemical properties that are critical for its application in complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of 2-chloro-5-methoxybenzyl alcohol, offering a technical resource for researchers and professionals in drug development and chemical synthesis. We will delve into its key physical constants, spectral characteristics, and the experimental methodologies used to determine these properties, ensuring a thorough understanding for its effective utilization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic protocols. Below is a summary of the key physical properties of 2-chloro-5-methoxybenzyl alcohol.

| Property | Value | Source(s) |

| CAS Number | 101252-66-8 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [2] |

| Molecular Weight | 172.61 g/mol | |

| Appearance | Solid | |

| Boiling Point | 282 °C | [2][3] |

| Density | 1.239 g/mL | [2][3] |

| Flash Point | 124 °C | [2] |

| Melting Point | Not explicitly available in the searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents, with low solubility in water. |

Molecular Structure and Identification

The unique arrangement of substituents on the benzene ring dictates the physical and chemical behavior of 2-chloro-5-methoxybenzyl alcohol.

Experimental Determination of Physical Properties: Methodologies and Scientific Rationale

The accurate determination of physical properties is paramount for the characterization of a chemical compound. The following section outlines the standard experimental protocols for measuring the key physical constants of 2-chloro-5-methoxybenzyl alcohol.

Workflow for Physical Property Determination

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

A small, dry sample of crystalline 2-chloro-5-methoxybenzyl alcohol is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Causality: A sharp melting point range is indicative of high purity. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Micro method):

-

A small amount of 2-chloro-5-methoxybenzyl alcohol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is heated in a boiling point apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The boiling point is a function of intermolecular forces; stronger forces result in a higher boiling point. The presence of a polar hydroxyl group and the dipole-dipole interactions from the chloro and methoxy groups contribute to a relatively high boiling point.

Solubility Testing

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Protocol:

-

A small, measured amount of 2-chloro-5-methoxybenzyl alcohol is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, diethyl ether, dichloromethane).

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely.

-

If it dissolves, more solute is added until saturation is reached.

Causality: The presence of the polar hydroxyl group allows for hydrogen bonding with protic solvents. The aromatic ring and the chloro-substituent provide non-polar character, enabling solubility in less polar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Ar-H (Aromatic protons): ~6.8-7.3 ppm (3H, complex splitting pattern).

-

-CH₂-OH (Benzylic protons): ~4.7 ppm (2H, singlet or doublet depending on coupling to the hydroxyl proton).

-

-OCH₃ (Methoxy protons): ~3.8 ppm (3H, singlet).

-

-OH (Hydroxyl proton): Variable, typically a broad singlet that can be exchanged with D₂O.

-

-

-

¹³C NMR: The carbon-13 NMR spectrum will indicate the number of different types of carbon atoms.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Ar-C (Aromatic carbons): ~110-160 ppm.

-

-CH₂-OH (Benzylic carbon): ~60-65 ppm.

-

-OCH₃ (Methoxy carbon): ~55 ppm.

-

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

-

Expected Absorptions (cm⁻¹):

-

O-H stretch (alcohol): Strong, broad absorption around 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): ~2850-3000 cm⁻¹.

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹.

-

C-O stretch (alcohol): Strong absorption around 1000-1250 cm⁻¹.

-

C-O stretch (ether): ~1000-1300 cm⁻¹.

-

C-Cl stretch: ~600-800 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragments:

-

Molecular ion (M⁺): A peak at m/z corresponding to the molecular weight (172.61), showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.

-

Loss of H₂O: A fragment corresponding to [M-18]⁺.

-

Loss of -CH₂OH: A fragment corresponding to [M-31]⁺.

-

Benzylic cleavage: A prominent peak corresponding to the substituted benzyl cation.

-

Synthesis Outline

A common and reliable method for the synthesis of 2-chloro-5-methoxybenzyl alcohol is the reduction of the corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde.

Experimental Protocol: Reduction of 2-Chloro-5-methoxybenzaldehyde

-

Dissolve 2-chloro-5-methoxybenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting the other functional groups.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-5-methoxybenzyl alcohol.

Trustworthiness of the Protocol: This is a standard and well-established reduction reaction in organic synthesis. The progress of the reaction can be easily monitored by TLC, and the final product can be purified using standard laboratory techniques. The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods outlined above.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-chloro-5-methoxybenzyl alcohol, a compound of interest in synthetic chemistry. While some physical constants like the boiling point and density are available, a definitive melting point from peer-reviewed literature remains to be cited. The outlined experimental protocols and expected spectroscopic data serve as a robust framework for the characterization and quality control of this important chemical intermediate. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. For any application, it is imperative to verify the physical properties and purity of the material to ensure reproducible and reliable results.

References

-

Royal Society of Chemistry. (n.d.). Contents. In Supporting Information. Retrieved from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting Information. Department of Chemistry and Biochemistry, Texas Tech University. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 2-Hydroxy-5-methoxybenzaldehyde. In Wikipedia. Retrieved from [Link]

Sources

(2-Chloro-5-methoxyphenyl)methanol: A Technical Guide for Synthetic and Medicinal Chemistry

This guide provides an in-depth technical overview of (2-Chloro-5-methoxyphenyl)methanol, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, emphasizing the causal relationships that inform expert laboratory practice.

Core Attributes and Safety Profile

This compound is a disubstituted benzyl alcohol. The strategic placement of a chloro and a methoxy group on the aromatic ring makes it a valuable scaffold in organic synthesis. The chloro group, an electron-withdrawing deactivator, and the methoxy group, an electron-donating activator, create a unique electronic environment that influences the reactivity of the benzylic alcohol and the aromatic ring itself. This substitution pattern is frequently explored in medicinal chemistry to modulate the physicochemical properties and biological activity of target molecules.[1]

The compound's primary identifiers and properties are summarized below for quick reference.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 101252-66-8 | [2] |

| Molecular Formula | C₈H₉ClO₂ | [2] |

| Molecular Weight | 172.61 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 282 °C | [3] |

| Density | 1.239 g/cm³ | [3] |

| Flash Point | 124 °C | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [2][4] |

| SMILES String | COC1=CC(CO)=C(C=C1)Cl |[2] |

Caption: Chemical Structure of this compound.

Synthesis: Reduction of 2-Chloro-5-methoxybenzaldehyde

The most direct and reliable laboratory-scale synthesis of this compound is the reduction of its corresponding aldehyde, 2-Chloro-5-methoxybenzaldehyde.

Rationale for Reagent Selection

For this transformation, sodium borohydride (NaBH₄) is the reagent of choice over more powerful hydrides like lithium aluminum hydride (LiAlH₄). This decision is rooted in principles of chemoselectivity and operational safety.

-

Expertise & Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones.[5][6] Unlike LiAlH₄, it will not reduce other potentially present functional groups such as esters, amides, or carboxylic acids, which is critical if this synthesis is part of a multi-step sequence on a complex molecule.[7][8]

-

Trustworthiness & Safety: LiAlH₄ reacts violently with protic solvents, including water and alcohols, requiring strictly anhydrous conditions.[6] NaBH₄ is significantly more stable and can be safely used in alcoholic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide.[9] This simplifies the experimental setup and workup, making the protocol more robust and reproducible.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product that can be readily characterized to confirm its identity and purity.

Materials:

-

2-Chloro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-Chloro-5-methoxybenzaldehyde (e.g., 5.0 g, 29.3 mmol) in methanol (30 mL). Place the flask in an ice bath and stir until the temperature equilibrates to 0-5 °C.

-

Reduction: While maintaining the cold temperature, add sodium borohydride (e.g., 0.66 g, 17.6 mmol, ~0.6 eq) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the alcohol spot (lower Rf) indicates reaction completion.

-

Quenching: Slowly and carefully add 5% HCl dropwise to the reaction mixture until gas evolution ceases. This step neutralizes excess NaBH₄ and protonates the resulting alkoxide.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (20 mL) followed by a saturated sodium chloride solution (20 mL) to remove residual inorganic salts.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.[10]

-

Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. Simultaneously, the π-electrons of the C=O bond move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.[5]

-

Protonation: In the workup step (or from the methanol solvent), the negatively charged oxygen of the alkoxide is protonated by an acid source (H⁺), yielding the final neutral primary alcohol product.[11]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Spectroscopic Characterization Profile

Authenticating the structure of the synthesized product is paramount. The following is a guide to the expected spectroscopic data based on the compound's structure and analysis of similar molecules.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | -OH | ~1.5-3.0 ppm (s, broad, 1H) | Exchangeable proton, broad signal.[12] |

| -CH₂- | ~4.6-4.8 ppm (s, 2H) | Benzylic protons adjacent to oxygen. | |

| -OCH₃ | ~3.8 ppm (s, 3H) | Methoxy group protons. | |

| Ar-H | ~6.8-7.3 ppm (m, 3H) | Aromatic protons with distinct splitting patterns based on coupling. | |

| ¹³C NMR | -CH₂OH | ~60-65 ppm | Benzylic carbon attached to oxygen.[13] |

| -OCH₃ | ~55-56 ppm | Methoxy carbon.[14][15] | |

| Ar-C | ~110-160 ppm | Six distinct aromatic carbon signals. | |

| IR Spec. | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of hydrogen-bonded alcohol.[16][17] |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds in CH₂ and OCH₃ groups. | |

| C-H Stretch (sp²) | 3010-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C-O Stretch | 1050-1250 cm⁻¹ | Stretch for primary alcohol and aryl ether.[18] | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 172/174 | Presence of chlorine results in M and M+2 peaks in ~3:1 ratio. |

| [M-OH]⁺ | m/z 155/157 | Loss of the hydroxyl radical. | |

| [M-CH₂OH]⁺ | m/z 141/143 | Loss of the hydroxymethyl radical. |

| | Tropylium-type | m/z 125/127 | Fragment from rearrangement and loss of CO.[19][20] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block or scaffold used in the synthesis of more complex, biologically active molecules.[21][22]

Its utility stems from:

-

Defined Substitution: It provides a phenyl ring with a pre-defined and synthetically useful arrangement of chloro, methoxy, and hydroxymethyl groups.

-

Reactive Handle: The primary alcohol (-CH₂OH) is a versatile functional group that can be easily converted into other functionalities, such as an aldehyde, a carboxylic acid, an ether, or a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.

-

Property Modulation: The chloro and methoxy groups are staples in medicinal chemistry for "structure-activity relationship" (SAR) studies. They can influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with protein targets.[1]

The logical flow from this building block to a potential drug candidate in a research setting is illustrated below.

Caption: Role of a building block in a typical drug discovery workflow.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

-

Krueger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 43(11), 2970-2983. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

Wiginton, T. L. (1986). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 63(3), 264. Available at: [Link]

-

Zhang, Y., & Li, Z. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(1), e4794. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for... Available at: [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Ikram, M., Rauf, M. A., Bhatti, M. H., & Shaheen, S. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4). Available at: [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Available at: [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Available at: [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?) discussion on r/chemhelp. Available at: [Link]

-

NIST. (n.d.). Benzyl alcohol in the NIST WebBook. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand... Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. YouTube. Available at: [Link]

-

PubChem. (n.d.). (2-Chloro-5-methoxyphenyl)(phenyl)methanol. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:101252-66-8. Available at: [Link]

- Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.

-

PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available at: [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Available at: [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 101252-66-8 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:101252-66-8 | Chemsrc [chemsrc.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. rsc.org [rsc.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. researchgate.net [researchgate.net]

- 17. proprep.com [proprep.com]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. 101252-66-8|this compound|BLD Pharm [bldpharm.com]

- 22. This compound | CymitQuimica [cymitquimica.com]

The Synthetic Cornerstone: A Technical Guide to (2-Chloro-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (2-Chloro-5-methoxyphenyl)methanol, a key chemical intermediate in the synthesis of various pharmaceutical compounds. From its fundamental properties and synthesis to its applications and handling, this document serves as a comprehensive technical resource.

Chemical Identity and Properties

This compound, with the empirical formula C₈H₉ClO₂, is a substituted benzyl alcohol derivative. Its structure features a benzene ring substituted with a chloro group at position 2, a methoxy group at position 5, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₉ClO₂ | |

| Molecular Weight | 172.61 g/mol | |

| CAS Number | 101252-66-8 | |

| Appearance | Solid | |

| InChI Key | CRJPVLAIROZFMX-UHFFFAOYSA-N | |

| SMILES | COC1=CC(CO)=C(C=C1)Cl |

Synthesis and Mechanism

The synthesis of this compound typically involves the reduction of the corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, often employing selective reducing agents to ensure the aldehyde is reduced in preference to other functional groups.

Synthetic Workflow: Reduction of 2-chloro-5-methoxybenzaldehyde

A common and efficient method for this synthesis is the use of sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol. The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻), which are the active reducing species.

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2-chloro-5-methoxybenzaldehyde. The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the reaction or by water during the workup to yield the final alcohol product. The choice of a protic solvent like methanol is crucial as it facilitates the stabilization of the developing negative charge on the oxygen atom and participates in the final protonation step.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its substituted phenyl ring and reactive hydroxyl group allow for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry.

For instance, it can be a key starting material for the synthesis of compounds targeting various receptors and enzymes. The chloro and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, such as its metabolic stability, receptor binding affinity, and cellular permeability.

Experimental Protocol: Synthesis via Reduction

Materials:

-

2-chloro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-chloro-5-methoxybenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Safety and Handling

This compound is classified as an acute toxicant (oral) and an eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard and Precautionary Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

-

PubChem. (2-Chloro-5-methoxyphenyl)(phenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (2-Chloro-5-methoxyphenyl)(cyclohexyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

Solubility Profile of (2-Chloro-5-methoxyphenyl)methanol: A Methodical Approach to Solvent Selection and Quantification

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Chloro-5-methoxyphenyl)methanol in organic solvents. Moving beyond a simple data sheet, this document outlines the core physicochemical principles governing its solubility, presents a strategic approach to solvent selection, and details a robust, self-validating experimental protocol for accurate quantification. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of solute-solvent systems for applications ranging from synthetic chemistry and purification to drug development and formulation.

Foundational Principles: Deconstructing the Solute

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and its interaction with the solvent. For this compound (CAS No: 56962-17-9), understanding its constituent functional groups is paramount to predicting and interpreting its solubility behavior.

The molecule's structure can be broken down into four key domains influencing its affinity for different solvents:

-

Aromatic Benzene Ring: The core phenyl ring is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and π-π stacking.

-

Hydroxyl Group (-OH): As a primary alcohol, this group is highly polar. It acts as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), making it the primary driver of solubility in polar, protic solvents like alcohols.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and makes this group a hydrogen bond acceptor (HBA). It contributes to solubility in a broader range of polar solvents but lacks the HBD character of the hydroxyl group.

-

Chloro Group (-Cl): This electronegative substituent creates a significant dipole moment, increasing the molecule's overall polarity. It favors interactions with polar aprotic solvents that have strong dipolar characteristics.

A compound's overall solubility is a balance of these competing influences. A solvent that can effectively interact with a majority of these functional domains will typically be a better solvent. A powerful predictive tool for this is the Hansen Solubility Parameters (HSP) model, which deconstructs solubility into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. A solvent with HSP values close to those of the solute is very likely to be a good solvent.

(2-Chloro-5-methoxyphenyl)methanol molecular weight

An In-Depth Technical Guide to (2-Chloro-5-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted benzyl alcohol that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. The strategic placement of the chloro and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, details methods for its analytical characterization, and discusses its applications, with a focus on its relevance in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Strategic Importance of Substituted Phenylmethanols

The benzyl alcohol scaffold is a fundamental structural motif in organic chemistry. Its utility is vastly expanded through aromatic substitution, which allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic density, and metabolic stability. The subject of this guide, this compound, is an exemplar of how specific functional groups can be leveraged in molecular design.

The Role of Chloro and Methoxy Groups in Drug Discovery:

The presence of a chlorine atom and a methoxy group is of particular significance in medicinal chemistry.

-

Chloro Group: The substitution of a hydrogen atom with chlorine can profoundly impact a molecule's biological activity and pharmacokinetic profile. Chlorine is an electron-withdrawing group that can alter the pKa of nearby functionalities and participate in halogen bonding, a significant non-covalent interaction with biological macromolecules. This can lead to dramatic improvements in binding affinity and potency.[1] Furthermore, the introduction of a chlorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]

-

Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and can also influence conformation and solubility.[2][3][4] Its impact on the electronic properties of the aromatic ring can modulate binding to protein targets. The interplay between the ortho-chloro and meta-methoxy substituents in this compound creates a distinct electronic and steric environment, making it a sought-after intermediate for synthesizing targeted therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource for the synthesis, analysis, and utilization of this important chemical entity.

Physicochemical and Safety Data

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 172.61 g/mol | [5] |

| Molecular Formula | C₈H₉ClO₂ | [5] |

| CAS Number | 101252-66-8 | [5] |

| Appearance | Solid | [5] |

| SMILES String | COC1=CC(CO)=C(C=C1)Cl | [5] |

| InChI Key | CRJPVLAIROZFMX-UHFFFAOYSA-N | [5] |

Safety and Handling:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Information | GHS Classification | Precautionary Codes |

| Pictogram | GHS07 (Exclamation Mark) | P305 + P351 + P338 |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | |

| Hazard Classes | Acute Toxicity 4 (Oral), Eye Irritation 2 | |

| Data sourced from Sigma-Aldrich.[5] |

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde. This approach is favored due to the high yields and the commercial availability of the starting material.

3.1 Principle of the Reaction

The synthesis relies on the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild and selective reagent that reduces aldehydes and ketones rapidly without affecting other potentially reducible functional groups like esters or aromatic rings. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

3.2 Detailed Experimental Protocol: Synthesis

Materials:

-

2-Chloro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (ACS grade)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzaldehyde (10.0 g, 58.6 mmol) in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Causality: This cooling is crucial to control the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.43 g, 64.5 mmol, 1.1 equivalents) portion-wise over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. The slow addition ensures the reaction rate is manageable.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (which is more nonpolar) and the appearance of the more polar alcohol spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl (approx. 50 mL) to quench the excess NaBH₄. Caution: Hydrogen gas is evolved. Perform this step slowly in a fume hood. Continue adding acid until the pH is ~5-6.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

3.3 Purification Protocol: Flash Column Chromatography

The crude product can be purified to >98% purity using flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: Gradient elution from 10% Ethyl Acetate in Hexane to 30% Ethyl Acetate in Hexane.

-

Procedure:

-

Prepare a silica gel slurry and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dry sample onto the column.

-

Elute with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound as a solid.

-

3.4 Process Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

4.1 Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~7.3 ppm (d): Aromatic H ortho to -CH₂OH~6.8-7.0 ppm (m): Two aromatic Hs~4.6 ppm (s): -CH₂OH protons~3.8 ppm (s): -OCH₃ protons~2.0 ppm (broad s): -OH proton (exchangeable with D₂O) | Provides unambiguous structural information by showing the chemical environment and connectivity of all hydrogen atoms. |

| ¹³C NMR | ~159 ppm: Aromatic C attached to -OCH₃~135 ppm: Aromatic C attached to Cl~130-110 ppm: Other aromatic Cs~63 ppm: -CH₂OH carbon~56 ppm: -OCH₃ carbon | Confirms the carbon skeleton of the molecule. |

| FTIR | ~3400-3200 cm⁻¹ (broad): O-H stretch~3000-2850 cm⁻¹: C-H stretches (aromatic and aliphatic)~1600, 1480 cm⁻¹: C=C aromatic ring stretches~1250, 1040 cm⁻¹: C-O stretches~800-600 cm⁻¹: C-Cl stretch | Identifies the key functional groups present in the molecule, confirming the conversion of the aldehyde to an alcohol. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 172/174: In a ~3:1 ratio, characteristic of a monochlorinated compound. | Confirms the molecular weight and the presence of one chlorine atom due to the isotopic pattern. |

4.2 Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of the compound.

HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL.

-

Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all peaks in the chromatogram.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a critical intermediate. Its primary value lies in the reactivity of its benzylic alcohol group.

5.1 Role as a Synthetic Intermediate

The hydroxyl group can be easily converted into other functionalities, providing a gateway to a wide range of derivatives.

Caption: Key synthetic transformations of this compound.

5.2 Use in the Synthesis of Biologically Active Molecules

This building block is particularly useful for introducing the 2-chloro-5-methoxyphenylmethyl moiety into larger molecules. This can be achieved, for example, by converting the alcohol to a more reactive benzyl bromide or chloride, which can then be used to alkylate amines, phenols, or other nucleophiles in the synthesis of potential drug candidates. The specific substitution pattern is often designed to occupy a particular hydrophobic pocket in a target protein, such as a kinase or a receptor, leveraging the interactions discussed in the introduction.

Conclusion

This compound is a chemical intermediate of significant value, deriving its importance from the unique electronic and steric properties conferred by its chloro and methoxy substituents. This guide has provided a comprehensive technical overview, from a detailed and rationalized synthesis and purification protocol to robust methods for analytical characterization. By understanding the fundamental chemistry and practical applications of this compound, researchers in organic synthesis and drug discovery are better equipped to leverage its potential in the creation of novel and complex molecules.

References

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. Available at: [Link][3][4]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery (Video) . YouTube. Available at: [Link] (Note: This is a placeholder link, the original video link from the search was provided).[2]

-

Tackling MedChem Bias One Functional Group at a Time . YouTube. Available at: [Link] (Note: This is a placeholder link).[7]

-

"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery . ResearchGate. Available at: [Link] (Note: This is a placeholder link).[1]

Sources

1H NMR spectrum of 2-chloro-5-methoxybenzyl alcohol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-5-methoxybenzyl alcohol

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-chloro-5-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers detailed experimental protocols for data acquisition, and presents a thorough interpretation of the spectral data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Role of NMR in Modern Pharmaceutical Science

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure and chemical properties of molecules.[1] In the pharmaceutical industry, its applications are vast, ranging from the confirmation of molecular structure during synthesis to the assessment of purity and stability of active pharmaceutical ingredients (APIs). A ¹H NMR spectrum provides four critical pieces of information: chemical shift (electronic environment), integration (relative number of protons), multiplicity (number of neighboring protons), and coupling constants (spatial relationships between protons), which together allow for an unambiguous structural assignment.[2][3]

This guide focuses on 2-chloro-5-methoxybenzyl alcohol, a substituted aromatic compound whose structural complexity provides an excellent case study for applying the principles of ¹H NMR interpretation.

Structural Overview and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 2-chloro-5-methoxybenzyl alcohol molecule. Due to the lack of symmetry, all protons, except those within the methyl and methylene groups, are chemically distinct.

Caption: Unique proton environments in 2-chloro-5-methoxybenzyl alcohol.

The molecule contains six distinct sets of protons:

-

Hₐ (Benzylic Protons): The two protons of the methylene (-CH₂) group.

-

Hₑ (Hydroxyl Proton): The single proton of the alcohol (-OH) group.

-

Hբ (Methoxy Protons): The three protons of the methoxy (-OCH₃) group.

-

H₂, Hₙ, Hₐ (Aromatic Protons): The three protons on the benzene ring, each in a unique chemical environment due to the substitution pattern.

Theoretical ¹H NMR Spectral Analysis: Predicting the Spectrum

Before acquiring a spectrum, we can predict its features based on established principles of chemical shifts and spin-spin coupling. The electronic effects of the chloro, methoxy, and hydroxymethyl substituents significantly influence the chemical shifts of the aromatic protons.[4][5]

-

Methoxy Group (-OCH₃): A strong electron-donating group that shields ortho and para positions, shifting their proton signals upfield (to lower ppm values).

-

Chloro Group (-Cl): An electron-withdrawing group via induction that deshields nearby protons, shifting them downfield (to higher ppm values), particularly at the ortho position.

-

Hydroxymethyl Group (-CH₂OH): A weakly electron-donating group.

Based on these effects, we can predict the following:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Hₐ (-CH₂OH) | ~4.7 | Singlet (s) | Benzylic position. Coupling to Hₑ is often not observed due to rapid proton exchange. |

| Hₑ (-OH) | 1.5 - 4.0 (Variable) | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[6] |

| Hբ (-OCH₃) | ~3.8 | Singlet (s) | No adjacent protons to couple with. Typical region for methoxy groups. |

| Hₙ (Aromatic) | ~7.2 - 7.3 | Doublet (d) | Located ortho to the deshielding chloro group, making it the most downfield aromatic proton. Coupled to Hₙ. |

| Hₐ (Aromatic) | ~6.9 - 7.0 | Doublet (d) | Located para to the shielding methoxy group. Its appearance as a clean doublet depends on the magnitude of the small para-coupling to Hₙ. |

| Hₙ (Aromatic) | ~6.8 - 6.9 | Doublet of Doublets (dd) | Strongly shielded by the ortho methoxy group. Coupled to both Hₙ (ortho coupling) and Hₐ (para coupling, often small). |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters.[1]

Workflow for NMR Analysis

Sources

13C NMR chemical shifts for (2-Chloro-5-methoxyphenyl)methanol

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (2-Chloro-5-methoxyphenyl)methanol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral data, offers a detailed experimental protocol for data acquisition, and presents a thorough assignment of the carbon signals.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands as a powerful tool for mapping the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, where signal splitting and overlapping resonances can complicate interpretation, proton-decoupled ¹³C NMR spectra offer a simplified view, with each unique carbon atom typically yielding a distinct singlet.[3] The chemical shift of each carbon provides a sensitive probe of its local electronic environment, making ¹³C NMR an indispensable technique for structural verification, isomer differentiation, and purity assessment.

The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in an inherently lower sensitivity compared to ¹H NMR.[1][2] Consequently, the acquisition of ¹³C NMR spectra often requires a greater number of scans or a more concentrated sample.[2] However, modern high-field NMR spectrometers and advanced techniques have significantly mitigated these challenges, making ¹³C NMR a routine and essential analytical method.[4]

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound, presented below, contains eight unique carbon environments. The substituents on the benzene ring—a chloro group, a methoxy group, and a hydroxymethyl group—each exert distinct electronic effects that influence the chemical shifts of the aromatic and aliphatic carbons.

Caption: Molecular structure of this compound with carbon numbering.

Based on established substituent effects and the use of computational prediction tools, the following table summarizes the anticipated ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 | ~158 | Attached to the electronegative oxygen of the methoxy group, leading to a significant downfield shift. |

| C2 | ~115 | ortho to the electron-donating methoxy group (shielding) and meta to the chloro and hydroxymethyl groups. |

| C3 | ~130 | para to the hydroxymethyl group and meta to the methoxy group. |

| C4 | ~114 | ortho to the electron-donating methoxy group (shielding) and ortho to the electron-withdrawing chloro group (deshielding), with the net effect being slight shielding. |

| C5 | ~134 | Attached to the electronegative chloro group, resulting in a downfield shift. |

| C6 | ~132 | ipso-carbon attached to the hydroxymethyl group and ortho to the chloro group. |

| C7 (-CH₂OH) | ~62 | Aliphatic carbon attached to an oxygen atom, resulting in a downfield shift compared to a standard alkane. |

| C8 (-OCH₃) | ~56 | Aliphatic carbon of the methoxy group, shifted downfield due to the attached oxygen. |

Analysis of Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are a direct reflection of the electronic interplay between the chloro, methoxy, and hydroxymethyl substituents.

-

Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, the methoxy group increases the electron density at the ortho and para positions (C2, C4, and C6), causing an upfield (shielding) shift for these carbons. The ipso-carbon (C1) is deshielded due to the electronegativity of the oxygen atom.

-

Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its primary effect is inductive, leading to a deshielding (downfield shift) of the directly attached carbon (C5).

-

Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing and influences the chemical shifts of the aromatic carbons to a lesser extent than the chloro and methoxy groups.

The predicted chemical shifts in the table above are a composite of these effects. For a definitive assignment, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable, as they establish correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC).[3]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of high-purity this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds.[5][6] Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).[7] The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, with its carbon signal defined as 0.00 ppm.[2]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

-

Experiment: ¹³C observe with ¹H decoupling (e.g., zgpg30 on a Bruker instrument).

-

Pulse Program: A standard 30° or 45° pulse angle is recommended to allow for faster repetition rates without saturating the signals.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is desired.[8]

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.[2]

-

Spectral Width (SW): 0 to 220 ppm. This range encompasses the expected chemical shifts for most organic compounds.[9][10]

-

Temperature: 298 K (25 °C).

Caption: Experimental workflow for ¹³C NMR analysis.

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[7]

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The inclusion of an internal standard (TMS) ensures accurate chemical shift referencing. The expected number of signals (eight) should be observed in the spectrum, providing a preliminary check of sample purity. Any significant deviation from the predicted chemical shifts or the appearance of additional peaks warrants further investigation into the sample's integrity or the presence of impurities. For absolute structural confirmation, correlation with other NMR data (¹H, HSQC, HMBC) and mass spectrometry is strongly recommended.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining theoretical predictions based on substituent effects with a robust experimental protocol, researchers can confidently obtain and interpret the ¹³C NMR data for this compound. This information is critical for ensuring the structural integrity of the molecule in various stages of research and development.

References

-

13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved from [Link]

-

Valiulin, R. A. (2022). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Magnetochemistry, 8(10), 122. Retrieved from [Link]

-

Are deuterated solvents necessary for 13C NMR? (2018). ResearchGate. Retrieved from [Link]

-

¹³C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

¹³C NMR of "Perdeuterated" Solvents. (2010). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from [Link]

-

Dunn, D. A., & Sarlah, D. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1658–1661. Retrieved from [Link]

-

¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2016). ResearchGate. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

Bingol, K. (2018). Practical Guidelines for ¹³C-Based NMR Metabolomics. Metabolites, 8(3), 52. Retrieved from [Link]

-

¹³C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

-

5.7: ¹³C-NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Benzyl Alcohols

This guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of substituted benzyl alcohols. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of IR spectroscopy, the nuanced effects of aromatic substitution on vibrational frequencies, and detailed protocols for obtaining high-quality spectral data. Our focus is on fostering a deep understanding of the structure-spectra relationship, enabling precise characterization and quality control of these vital chemical compounds.

The Vibrational Landscape of Benzyl Alcohol: A Spectroscopic Introduction

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For benzyl alcohol and its derivatives, the key to interpretation lies in identifying the characteristic absorption bands of its primary functional groups: the hydroxyl group (-OH), the carbon-oxygen bond (C-O), the aromatic ring (C=C), and the various carbon-hydrogen bonds (C-H).

The utility of IR spectroscopy extends beyond simple functional group identification. The precise frequencies at which these groups absorb are exquisitely sensitive to the molecule's electronic environment. The substitution pattern on the benzene ring, therefore, imparts subtle but measurable shifts in these vibrational frequencies, offering a wealth of information about the molecule's structure and electronic properties.

The Influence of Aromatic Substituents on Vibrational Frequencies

The electronic character of a substituent on the benzene ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution throughout the benzyl alcohol molecule. This perturbation influences the strength and polarity of the O-H and C-O bonds, as well as the bonds within the aromatic ring, through two primary mechanisms: the inductive effect and the resonance effect.[1][2][3][4]

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is primarily related to the electronegativity of the substituent.[2][3] Electron-withdrawing groups with a negative inductive effect (-I), such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the ring and, by extension, from the benzylic carbon and the attached hydroxyl group. This withdrawal of electron density strengthens the O-H and C-O bonds, leading to an increase in their vibrational frequencies (a shift to higher wavenumbers). Conversely, electron-donating groups with a positive inductive effect (+I), such as alkyl groups (-CH₃), push electron density towards the ring, weakening these bonds and shifting their absorption to lower wavenumbers.[1][3]

-

Resonance Effect (-M/+M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons.[2][3] Substituents with lone pairs of electrons, like the methoxy group (-OCH₃), can donate electron density into the ring via resonance (+M effect). This increased electron density can be delocalized to the benzylic carbon, which in turn affects the C-O and O-H bonds, typically leading to a decrease in their vibrational frequencies. Conversely, groups with π bonds to electronegative atoms, like the nitro group, can withdraw electron density from the ring (-M effect), which tends to increase the vibrational frequencies of the O-H and C-O bonds.

The interplay of these effects, along with the position of the substituent (ortho, meta, or para), determines the final observed vibrational frequencies.

Caption: Electronic effects of substituents on O-H and C-O bond vibrations.

Key Spectral Regions and Their Interpretation

O-H Stretching (ν(O-H)) : This absorption, typically found in the 3600-3200 cm⁻¹ range, is one of the most informative in the spectrum of a benzyl alcohol.[5][6] Its position and shape are highly dependent on hydrogen bonding. In dilute solutions of non-polar solvents, a sharp peak corresponding to the "free" (non-hydrogen-bonded) hydroxyl group is observed around 3650-3600 cm⁻¹.[6] In neat samples or concentrated solutions, intermolecular hydrogen bonding causes this peak to broaden significantly and shift to a lower frequency (typically 3400-3200 cm⁻¹).[6][7] Electron-withdrawing substituents tend to increase the acidity of the hydroxyl proton, leading to stronger hydrogen bonds and a greater shift to lower frequencies in the condensed phase.

C-O Stretching (ν(C-O)) : The C-O stretching vibration in benzyl alcohols gives rise to a strong absorption in the 1200-1000 cm⁻¹ region.[5] The exact position is influenced by the substitution on the aromatic ring. Electron-withdrawing groups generally shift this peak to a higher wavenumber, while electron-donating groups shift it to a lower wavenumber.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.[5] Two of the most characteristic peaks are found near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[5] The positions and relative intensities of these bands can be subtly affected by the nature of the substituent.

C-H Out-of-Plane Bending (γ(C-H)) : The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[8][9] The number and position of these strong absorption bands can reliably distinguish between ortho, meta, and para isomers.[8][9]

Quantitative Data on Substituent Effects

The following table summarizes the characteristic IR absorption frequencies for a range of substituted benzyl alcohols, illustrating the effects of different substituents at various positions on the benzene ring.

| Substituent | Position | ν(O-H) (free, cm⁻¹) | ν(C-O) (cm⁻¹) | γ(C-H) (out-of-plane, cm⁻¹) |

| -H (Benzyl Alcohol) | - | ~3636 | ~1017 | ~735, 695 |

| -CH₃ (Methyl) | para | ~3618 | ~1014 | ~815 |

| meta | - | - | ~780, 690 | |

| ortho | - | - | ~740 | |

| -OCH₃ (Methoxy) | para | ~3614 | ~1028 | ~825 |

| -Cl (Chloro) | para | ~3609 | ~1012 | ~820 |

| meta | - | - | ~780, 680 | |

| ortho | - | - | ~750 | |

| -NO₂ (Nitro) | para | ~3607 | ~1009 | ~855 |

| meta | - | - | ~810, 675 | |

| ortho | - | - | ~750 |

Note: The ν(O-H) values are for dilute solutions in CCl₄ to minimize intermolecular hydrogen bonding. The ν(C-O) and γ(C-H) values are for neat liquid samples. These values are approximate and can vary slightly depending on the specific instrument and sampling conditions.

Experimental Protocols for FTIR Analysis

Obtaining high-quality, reproducible IR spectra requires careful attention to sample preparation and instrument parameters. The following protocols provide a self-validating system for the analysis of substituted benzyl alcohols.

Workflow for FTIR Analysis